molecular formula C10H9ClN2 B1202813 4-(2-Amino-3-chlorophenyl)pyrrole CAS No. 75102-75-9

4-(2-Amino-3-chlorophenyl)pyrrole

Cat. No. B1202813
CAS RN: 75102-75-9
M. Wt: 192.64 g/mol
InChI Key: VLWKKIHFPGKVHZ-UHFFFAOYSA-N
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Description

“4-(2-Amino-3-chlorophenyl)pyrrole”, also known as ACP, is a member of the class of pyrroles carrying chloro and 2-amino-3-chlorophenyl substituents at positions 3 and 4 respectively . It has a role as a bacterial metabolite and an androgen antagonist .


Synthesis Analysis

The synthesis of pyrroles has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of a stable manganese complex in the absence of organic solvents , and a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The molecular formula for ACP is C10H8ClN3, and it has a molecular weight of 207.64 grams per mole. It is a member of the class of pyrroles carrying a 2-amino-3-chlorophenyl substituent at position 3 .


Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Scientific Research Applications

  • Synthesis and Biological Activity : Derivatives of pyrroles, including those similar to 4-(2-Amino-3-chlorophenyl)pyrrole, are synthesized for their potential biological activities. For example, Sroor (2019) describes the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, highlighting the significance of pyrrole derivatives in medicinal chemistry (Sroor, 2019).

  • Antimycobacterial Agents : Pyrrole derivatives are explored as antimycobacterial agents. Biava et al. (2008) investigated 1,5-diphenylpyrrole derivatives for their activity against Mycobacterium tuberculosis, demonstrating the potential of pyrrole compounds in treating bacterial infections (Biava et al., 2008).

  • Antifungal Compounds : Mahoney and Roitman (1990) studied phenylpyrroles produced by Pseudomonas cepacia, including pyrrolnitrin, an antifungal compound. This highlights the application of pyrrole derivatives in developing antifungal agents (Mahoney & Roitman, 1990).

  • Synthesis Methods : Tanaka, Kariyone, and Umio (1969) explored new methods of pyrrole ring closure, which is crucial for the synthesis of various pyrrole derivatives. This research underlines the importance of innovative synthesis techniques in organic chemistry (Tanaka, Kariyone & Umio, 1969).

  • Corrosion Inhibition : Louroubi et al. (2019) synthesized a new pyrrole derivative and evaluated its effectiveness as a corrosion inhibitor, showing the diverse industrial applications of pyrrole compounds (Louroubi et al., 2019).

  • Insecticidal and Mitochondrial Uncoupling Activity : Black et al. (1994) studied the insecticidal action and mitochondrial uncoupling activity of halogenated pyrroles, highlighting the use of pyrrole derivatives in pest control (Black et al., 1994).

  • Anti-Cancer Therapeutics : Kuznietsova et al. (2019) explored pyrrole derivatives as potential anti-cancer therapeutics, emphasizing the role of these compounds in pharmaceutical research (Kuznietsova et al., 2019).

properties

IUPAC Name

2-chloro-6-(1H-pyrrol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKKIHFPGKVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226075
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-3-chlorophenyl)pyrrole

CAS RN

75102-75-9
Record name 2-Chloro-6-(1H-pyrrol-3-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75102-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075102759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-3-chlorophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y HORI, Y ABE, H NAKAJIMA, S TAKASE… - The Journal of …, 1993 - jstage.jst.go.jp
PRODUCEDBY A Pseudomonas Androgenplays an important role in the prostatic growth including benign prostatic hyperplasia and pros Page 1 VOL. 46 NO. 9 THE JOURNAL OF …
Number of citations: 12 www.jstage.jst.go.jp
O Salcher, F Lingens, P Fischer - Tetrahedron Letters, 1978 - Elsevier
The isolation of aminopyrrolnitrin (3) led to the conclusion that the oxidation of the amino to the nitro group was the last step in the biosynthesis of 1.9 2-Carboxy-4-(2′-amino-3′-…
Number of citations: 26 www.sciencedirect.com
RL Hamill, RP Elander, JA Mabe… - Applied microbiology, 1970 - Am Soc Microbiol
Exogenous tryptophan is metabolized by Pseudomonas aureofaciens to yield pyrrolnitrin [3-chloro-4-(2′-nitro-3′-chlorophenyl)-pyrrole], an antifungal agent. The ability of this culture …
Number of citations: 46 journals.asm.org
JN Roitman, NE Mahoney… - Journal of Agricultural …, 1990 - ACS Publications
A group of chlorinated phenylpyrrole derivatives was isolated from a strain of Pseudomonas cepacia collected from apple leaves during a screening program designed to detect agents …
Number of citations: 52 pubs.acs.org
W Wiesner, KH Van Pee, F Lingens - Journal of Biological Chemistry, 1988 - Elsevier
The first bacterial chloroperoxidase that is capable of catalyzing the chlorination of indole to 7-chloroindole was detected in Pseudomonas pyrrocinia ATCC 15958, a bacterium that …
Number of citations: 136 www.sciencedirect.com
KH VAN PÉE, O SALCHER, P FISCHER… - The Journal of …, 1983 - jstage.jst.go.jp
Materials and Methods Organism and Culture Conditions P. aureofaciens ATCC 15926 (mutant strain ACN) Y> was grown at 30 C with 3 liters/minute aeration and stirring in 10-and 30-…
Number of citations: 48 www.jstage.jst.go.jp
KH van Pée, JM Ligon - Natural product reports, 2000 - pubs.rsc.org
This review summarises the literature up to the first half of 1999. In the course of the screening for antibiotics in 1964 a new antibiotic was isolated from a Pseudomonas pyrrocinia strain. …
Number of citations: 129 pubs.rsc.org
O Salcher, F Lingens - Microbiology, 1980 - microbiologyresearch.org
Studies on the metabolism of tryptophan in Pseudomonas aureofaciens ATCC 15926 revealed different metabolic routes for the l-and d-isomer besides the biosynthetic pathway for …
Number of citations: 22 www.microbiologyresearch.org
JN Roitman, NE Mahoney, WJ Janisiewicz - Applied microbiology and …, 1990 - Springer
In shaken cultures, a strain of Pseudomonas cepacia isolated from apple leaves produced pyrrolnitrin and four other phenylpyrrole antibiotics. The concentrations of these metabolites …
Number of citations: 76 link.springer.com
S Pawar, A Chaudhari, R Prabha, R Shukla, DP Singh - Biomolecules, 2019 - mdpi.com
Pyrrolnitrin (PRN) is a microbial pyrrole halometabolite of immense antimicrobial significance for agricultural, pharmaceutical and industrial implications. The compound and its …
Number of citations: 52 www.mdpi.com

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